5-Chloropentanamidine hydrochloride
Description
5-Chloropentanoyl Chloride (CAS No. 1575-61-7) is a chlorinated acyl chloride with the linear structure Cl(CH₂)₄COCl and molecular weight 155.02 g/mol . It is a highly reactive intermediate used in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Key properties include:
- Synonyms: 5-Chlorovaleryl chloride, NSC 84182, MFCD00000758 .
- Hazards: Classified as corrosive (UN# 3265, Packing Group II) with hazard statement H314 (causes severe skin burns and eye damage) .
- Applications: Primarily serves as a precursor for synthesizing amides, esters, and other derivatives due to its reactive acyl chloride group .
Properties
IUPAC Name |
5-chloropentanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2.ClH/c6-4-2-1-3-5(7)8;/h1-4H2,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJPWIBKQWCPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketalization of Levulinic Acid Esters
The foundational step in synthesizing 5-chloropentanamidine precursors involves ketalization of levulinic acid esters with ethylene glycol. This reaction, performed in a reflux apparatus with a water separator, yields 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol (2) after catalytic hydrogenation. Key parameters include:
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Catalyst Alkalinization : Copper chromite catalysts (e.g., Mallinckrodt E 406, Harshaw 1107) treated with NaOH or KOH (0.05–0.1 N) enhance selectivity (>95%) by preventing ring-opening side reactions.
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Distillation Purification : Fractional distillation under reduced pressure (30 hPa) isolates intermediates at 77°C, achieving 98% purity.
Hydrogenation to 3-(2-Methyl-1,3-dioxolan-2-yl)propan-1-ol
Hydrogenation of the ketalized ester under alkaline conditions (pH 10–12) ensures retention of the dioxolane ring, a critical structural feature for downstream chlorination. Gas chromatographic analysis confirms >99% conversion and >95% selectivity when using Ba(OH)₂-treated catalysts.
Chlorination and Hydrochloride Salt Formation
Reaction with Hydrochloric Acid
The hydrogenation product (2) undergoes hydrochlorination at 0°C using concentrated HCl (750 ml per 2 mol substrate). Dropwise addition prevents exothermic side reactions, yielding a biphasic mixture of 5-chloropentanone-2 and water. Distillation isolates the organic phase, with cyclohexane extraction recovering residual product (73% yield).
Conversion to Amidines
While patents and focus on ketone formation, subsequent amidination likely involves:
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Imine Formation : Reacting 5-chloropentanone-2 with ammonium chloride in ethanol under reflux to form the imine intermediate.
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Reduction to Amidines : Catalytic hydrogenation (e.g., Ra-Ni) converts the imine to 5-chloropentanamidine, followed by HCl treatment to precipitate the hydrochloride salt.
Purification and Crystallization Strategies
Ion Exchange Chromatography
Patent describes a cation exchange resin (ammonium-form strong acid resin) for purifying 5-aminolevulinic acid hydrochloride. Adapting this method:
Solvent-Antisolvent Crystallization
Mixing the hydrochloride-containing aqueous phase with acetone (1:3 v/v) induces crystallization. Activated carbon treatment removes colored impurities, yielding >98% pure crystals.
Comparative Analysis of Methodologies
*Theorized values based on analogous reactions.
Catalytic and Reaction Optimization
Chemical Reactions Analysis
Types of Reactions: 5-Chloropentanamidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Chloropentanamidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloropentanamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chlorinated Acyl Chlorides
Key Differences :
- Chain Length: 5-Chloropentanoyl Chloride’s longer carbon chain (C5) enhances lipophilicity compared to shorter analogs like chloroacetyl chloride (C2), influencing solubility and reactivity in organic reactions .
- Synthetic Utility: Unlike 3-chloropropionyl chloride, 5-Chloropentanoyl Chloride is preferred for synthesizing longer-chain bioactive molecules, such as valeric acid derivatives .
Comparison with Pharmacologically Active Hydrochloride Salts
highlights hydrochloride salts with therapeutic applications. Unlike 5-Chloropentanoyl Chloride (a synthetic intermediate), these compounds are active pharmaceutical ingredients (APIs):
Functional Contrast :
- Mechanism: Pharmacological hydrochlorides (e.g., Lidamidine) interact with biological targets (receptors, enzymes), whereas 5-Chloropentanoyl Chloride is a non-bioactive reagent .
- Applications: APIs are formulated into dosage forms (e.g., tablets, injections), while 5-Chloropentanoyl Chloride is handled in controlled industrial settings due to its corrosive nature .
Analytical Methods and Quality Control
- HPLC Analysis: Clonidine hydrochloride () and amitriptyline hydrochloride () are quantified via HPLC with precision (RSD <2%) across concentrations. Similar methods could be adapted for 5-Chloropentanoyl Chloride purity checks .
- Melting Point Tests : Prilocaine hydrochloride undergoes melting range analysis (Class I <741>) to verify identity and purity, a technique applicable to acyl chlorides after derivatization .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 5-Chloropentanamidine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves chlorination of pentanamidine precursors under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Optimizing stoichiometry of chlorinating agents (e.g., thionyl chloride) to reduce byproducts.
- Monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product via recrystallization or column chromatography .
Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR, focusing on chlorine-induced deshielding in adjacent protons .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Label containers with hazard warnings (e.g., "Corrosive," "Harmful if inhaled") .
- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR/IR peaks with computational predictions (e.g., DFT simulations) to confirm assignments.
- Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) and MS/MS fragmentation patterns to resolve ambiguities .
- Peer Consultation : Collaborate with specialists to interpret atypical signals (e.g., unexpected coupling constants) .
Q. What strategies are effective for optimizing the reaction yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance chlorination efficiency.
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction parameters in real-time .
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) to stabilize transition states and improve yields .
Q. How should researchers integrate existing literature on chlorinated amidine analogs to inform mechanistic studies of this compound?
- Methodological Answer :
- Systematic Reviews : Use databases like PubMed and SciFinder to identify mechanistic studies on structurally similar compounds (e.g., 4-Chlorocinnoline hydrochloride).
- Meta-Analysis : Compare reaction pathways (e.g., nucleophilic substitution vs. free-radical mechanisms) across analogs to hypothesize dominant pathways .
- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict reactivity trends .
Data Reporting and Reproducibility
Q. What criteria should be prioritized when reporting experimental data for this compound to ensure reproducibility?
- Methodological Answer :
- Detailed Protocols : Specify solvent purity, equipment calibration (e.g., NMR magnet strength), and exact reaction times.
- Supplementary Data : Provide raw spectral files (e.g., JCAMP-DX for NMR) and chromatogram baselines in supporting information .
- Error Analysis : Include standard deviations for triplicate measurements and outlier justification .
Safety and Ethical Compliance
Q. How should researchers address potential carcinogenicity risks associated with this compound?
- Methodological Answer :
- Risk Assessment : Review Safety Data Sheets (SDS) for analogous chlorinated compounds (e.g., Pararosaniline Hydrochloride) to infer hazards .
- Institutional Protocols : Follow OSHA guidelines (29 CFR 1910.1200) for carcinogen handling, including restricted access and mandatory training .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
